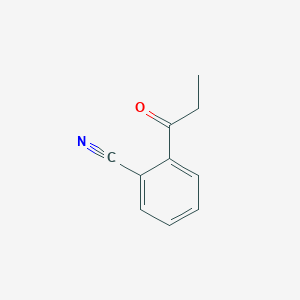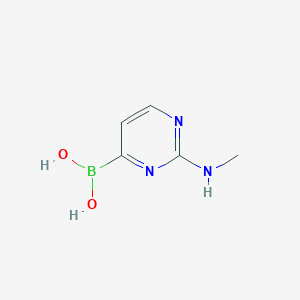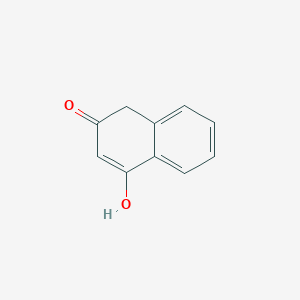
3-Hydroxynaphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxynaphthalen-1(4H)-one: is an organic compound with the molecular formula C₁₀H₈O₂ It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) attached to the third carbon and a ketone group (=O) at the first carbon in the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalen-1(4H)-one typically involves the following steps:
Naphthalene Hydroxylation: Naphthalene is hydroxylated using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to form 3-hydroxynaphthalene.
Oxidation: The hydroxylated naphthalene is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynaphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Naphthoquinones.
Reduction: 3-Hydroxy-1-naphthalenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Hydroxynaphthalen-1(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxynaphthalen-1(4H)-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Signal Transduction Modulation: It can modulate signal transduction pathways, influencing cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Similar structure but lacks the ketone group.
2-Hydroxynaphthalene: Hydroxyl group at a different position.
Naphthoquinone: Contains two ketone groups.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-hydroxy-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,6,12H,5H2 |
InChI Key |
OOWXYCVVEKMPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)

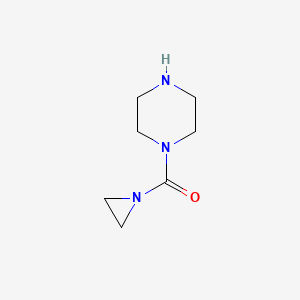


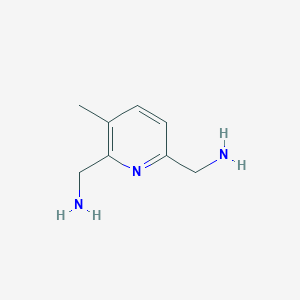


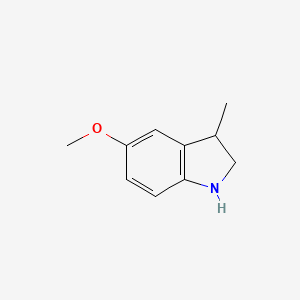
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
